Kinetic Isotope Effect in Electron Transfer Across Thiol Self‑Assembled Monolayers
In a direct head‑to‑head comparison using protonated (R‑SH) versus deuterated (R‑SD) thiols as SAM constituents on gold electrodes, the kinetic isotope effect (KIE) for electron tunneling was measured. For medium‑chain‑length thiols, the KIE (k_H/k_D) is ~2 (normal) [1]. This result establishes that deuteration of the exchangeable thiol proton reduces the electron‑transfer rate by a factor of approximately two relative to the non‑deuterated analogue.
| Evidence Dimension | Electron‑transfer rate constant (tunneling) |
|---|---|
| Target Compound Data | k_D (deuterated thiol) not explicitly listed; KIE ~2 (k_H/k_D) |
| Comparator Or Baseline | Protonated thiol (R‑SH); k_H (normalized to 1) |
| Quantified Difference | KIE ~2 (normal) |
| Conditions | Chronoamperometry and cyclic voltammetry on gold electrodes with covalently attached ferrocene redox probe |
Why This Matters
This KIE directly affects electrochemical sensor response, enabling the use of Mercapto‑d as a rate‑modulated probe or a control for distinguishing proton‑coupled electron transfer pathways.
- [1] Chattopadhyay S, et al. Kinetic Isotope Effects on Electron Transfer Across Self‑Assembled Monolayers on Gold. Inorg. Chem. 2021, 60(2), 597–605. View Source
